molecular formula C7H13NO4S B13418586 2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid

2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid

Cat. No.: B13418586
M. Wt: 207.25 g/mol
InChI Key: VIXQGZPMIWPLTK-UHFFFAOYSA-N
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Description

2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C7H13NO4S This compound features an amino group, a sulfanyl group, and an ethoxy-oxoethyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid typically involves the reaction of 2-amino-3-mercaptopropanoic acid with ethyl oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethoxy-oxoethyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acids depending on the reagent used.

Scientific Research Applications

2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-amino-2-oxoethyl)thio]propanoic acid
  • 2-amino-3-(phenylamino)propanoic acid
  • 2-amino-3-(4-ethoxyphenyl)propanoic acid

Uniqueness

2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid is unique due to the presence of the ethoxy-oxoethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-2-12-6(9)4-13-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXQGZPMIWPLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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